molecular formula C17H17N5O2 B12205464 N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B12205464
M. Wt: 323.35 g/mol
InChI Key: DZEAAIBSLTVEGG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 2H-tetrazole ring substituted with a 4-methylphenyl group and an acetamide linker connected to a 2-methoxyphenyl moiety. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the methoxy/methyl substituents likely influence solubility, target binding, and pharmacokinetics .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O2/c1-12-7-9-13(10-8-12)17-19-21-22(20-17)11-16(23)18-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

DZEAAIBSLTVEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article explores its molecular characteristics, potential pharmacological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Molecular Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.35 g/mol

The structure includes a methoxyphenyl group and a tetrazole moiety, which are integral to its biological activity. The tetrazole ring is particularly significant due to its stability and reactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in tumor progression. The presence of the tetrazole ring has been linked to enhanced cytotoxic effects against various cancer cell lines .
  • Anticonvulsant Properties : Similar compounds within the tetrazole class have demonstrated anticonvulsant activity, suggesting a potential application for this compound in seizure management .
  • Mechanism of Action : Initial investigations point towards the compound's ability to bind to specific proteins, influencing their function. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the cytotoxicity of tetrazole derivatives against human cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced activity levels, with IC50 values ranging from 1.61 µg/mL to >1000 µg/mL depending on the structural variations .
Study 2 Analyzed the anticonvulsant properties of various tetrazole compounds. The study found that certain substitutions on the phenyl ring enhanced efficacy in seizure models, suggesting similar potential for this compound .
Study 3 Explored structure-activity relationships (SAR) among tetrazole derivatives, revealing that electron-donating groups like methoxy enhance biological activity. This finding supports further investigation into this compound's efficacy in clinical applications .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide exhibits several biological activities:

  • Anticancer Activity : Initial studies suggest that the compound may interact with specific molecular targets within cancer cells, leading to inhibition of cell proliferation. It has shown promise in various cancer cell lines, including breast and lung cancers.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers, indicating its use in treating inflammatory diseases.
  • Neuroprotective Properties : Research suggests that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions.

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Study Type Findings
In Vitro Studies Demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 30 µM.
In Vivo Studies Animal models showed significant tumor size reduction when treated with the compound compared to control groups.
Neuroprotective Studies In rodent models of cisplatin-induced neurotoxicity, co-administration significantly reduced markers of neuronal damage.

Case Study 1: Antitumor Activity

A comprehensive study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent. MTT assays were employed to measure cell viability, while apoptosis assays evaluated programmed cell death mechanisms.

Case Study 2: Neuroprotective Effects

In a rodent model induced by cisplatin, the compound's co-administration significantly reduced markers of neuronal damage. This was evidenced by decreased levels of plasma creatinine and blood urea nitrogen, indicating renal protection alongside neuroprotection.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Positional Isomerism: N-(4-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide () differs only in the methoxy group position (para vs. ortho). N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () replaces methoxy with chloro, increasing electronegativity and possibly improving enzyme inhibition via halogen bonding .

Heterocyclic Core Variations

  • Tetrazole vs. Quinazoline: Compound 39 (): N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide replaces tetrazole with a quinazoline-sulfonyl group. Quinazoline’s planar structure enhances DNA intercalation, contributing to its notable anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) .
  • Tetrazole vs. Thiadiazole: Compound 5q (): Features a 1,3,4-thiadiazole ring.

Pharmacological Activities

  • Anticancer Activity: Compound 39 () showed potent activity against HCT-116 and MCF-7 cells, attributed to the quinazoline-sulfonyl group’s ability to inhibit tyrosine kinases . Pyridazinone analogs () act as FPR2 agonists, inducing calcium mobilization in neutrophils, a mechanism distinct from tetrazole-based compounds .

Physicochemical Properties

  • Lipophilicity and Solubility :
    • The 4-methylphenyl group on the target compound’s tetrazole increases hydrophobicity compared to N-(4-acetylphenyl)-2-(2H-tetrazol-2-yl)acetamide (), where the acetyl group enhances water solubility .
    • Trifluoromethyl-substituted analogs () exhibit high metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound 2H-Tetrazole 2-Methoxyphenyl, 4-Methylphenyl Inferred: Anticancer/Enzyme inhibition
Compound 39 () Quinazoline 2-Methoxyphenyl, Piperidine Anticancer (IC₅₀ < 10 µM)
5q () 1,3,4-Thiadiazole 2-Methoxyphenyl, Benzo[d]oxazole Neuroprotective (Cholinesterase inhibition)
N-(4-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide () 2H-Tetrazole 4-Methoxyphenyl Inferred: Altered solubility vs. target

Table 2: Physicochemical Properties

Compound logP* Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~2.8 353.4 2 6
Compound 39 () ~3.5 498.5 3 8
5q () ~3.2 430.5 2 7

*Estimated using fragment-based methods.

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